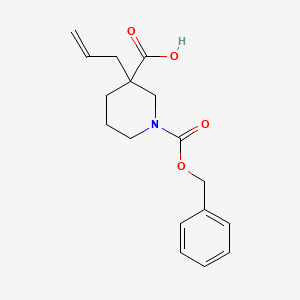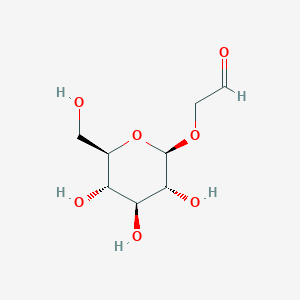
1,2,4,5-Tetrafluoro-3,6-bis(2-phenylethynyl)benzene
概要
説明
1,2,4,5-Tetrafluoro-3,6-bis(2-phenylethynyl)benzene: is a fluorinated aromatic compound with the molecular formula C22H10F4 . This compound is characterized by the presence of four fluorine atoms and two phenylethynyl groups attached to a benzene ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
作用機序
Mode of Action
Similar compounds have been observed to undergo reactions with cyclic amines, forming adducts at both vinylsulfonyl groups . In the presence of 4 equivalents of cyclic amine, the addition at the double bonds is accompanied by nucleophilic replacement of one or two fluorine atoms in the benzene ring .
準備方法
Synthetic Routes and Reaction Conditions: 1,2,4,5-Tetrafluoro-3,6-bis(2-phenylethynyl)benzene can be synthesized through a multi-step organic synthesis process. One common method involves the coupling of 1,2,4,5-tetrafluorobenzene with phenylacetylene under specific reaction conditions. The reaction typically requires a palladium catalyst and a base, such as triethylamine, to facilitate the coupling reaction. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
化学反応の分析
Types of Reactions: 1,2,4,5-Tetrafluoro-3,6-bis(2-phenylethynyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Coupling Reactions: The phenylethynyl groups can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form larger aromatic systems.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Bases: Such as triethylamine, used to deprotonate reactants and stabilize intermediates.
Inert Atmosphere: Nitrogen or argon is used to prevent oxidation and other side reactions.
Major Products:
Substituted Aromatics: Products formed from substitution reactions on the benzene ring.
Extended Aromatic Systems: Products formed from coupling reactions involving the phenylethynyl groups.
科学的研究の応用
1,2,4,5-Tetrafluoro-3,6-bis(2-phenylethynyl)benzene has several scientific research applications, including:
Materials Science: Used in the synthesis of advanced materials with unique electronic and optical properties.
Organic Electronics: Employed in the development of organic semiconductors and light-emitting diodes (LEDs).
Pharmaceutical Research: Investigated for its potential use in drug discovery and development due to its unique structural features.
類似化合物との比較
1,2,4,5-Tetrafluorobenzene: A simpler fluorinated aromatic compound with only four fluorine atoms and no phenylethynyl groups.
1,2-Dicyano-3,4,5,6-tetrafluorobenzene: A compound with similar fluorine substitution but with cyano groups instead of phenylethynyl groups.
Uniqueness: 1,2,4,5-Tetrafluoro-3,6-bis(2-phenylethynyl)benzene is unique due to the presence of both fluorine atoms and phenylethynyl groups, which impart distinct electronic and steric properties. This combination of functional groups makes it particularly valuable in the design of advanced materials and organic electronic devices .
特性
IUPAC Name |
1,2,4,5-tetrafluoro-3,6-bis(2-phenylethynyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H10F4/c23-19-17(13-11-15-7-3-1-4-8-15)20(24)22(26)18(21(19)25)14-12-16-9-5-2-6-10-16/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNPXKSNJBLIZIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=C(C(=C(C(=C2F)F)C#CC3=CC=CC=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H10F4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![cis-5-Methyl-1H-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride](/img/structure/B3039847.png)


![Methyl 3-(5-{3-oxo-3-[4-(trifluoromethyl)phenyl]prop-1-enyl}-2-furyl)thiophene-2-carboxylate](/img/structure/B3039850.png)




